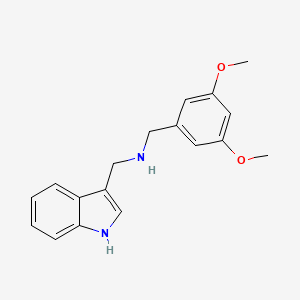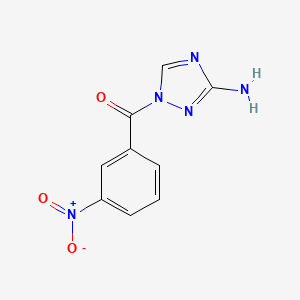![molecular formula C16H13ClN2O2 B5700287 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as CBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CBA is a synthetic compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is not fully understood, but studies have suggested that it may act by inducing apoptosis in cancer cells, reducing oxidative stress and inflammation-induced neuronal damage, and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells, reduction of oxidative stress and inflammation-induced neuronal damage, and inhibition of the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its potential applications in cancer treatment and neuroprotection. However, one limitation of using N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is the lack of information on its toxicity and side effects.
Orientations Futures
For research on N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide include investigating its potential applications in other areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to understand the mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide and its potential toxicity and side effects.
Méthodes De Synthèse
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can be synthesized using different methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 6-methyl-2-aminobenzoxazole in the presence of acetic anhydride and triethylamine. The resulting product is then reduced using sodium borohydride to yield N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide. Other methods of synthesis include the reaction of 2-chloro-5-nitrobenzoic acid with 6-methyl-2-aminobenzoxazole in the presence of phosphorus oxychloride and thionyl chloride.
Applications De Recherche Scientifique
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been studied for its potential applications in various areas of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory effects. Studies have shown that N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has cytotoxic effects on cancer cells, including lung cancer, breast cancer, and colon cancer. N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has also been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In addition, N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-3-6-13-15(7-9)21-16(19-13)11-4-5-12(17)14(8-11)18-10(2)20/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTUCZNYKGKEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphinic acid](/img/structure/B5700205.png)


![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)



![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)

![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
